
O-Isopropyl S-methyl dithiocarbonate
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Overview
Description
O-Isopropyl S-methyl dithiocarbonate, also known as O-isopropyl S-methyl xanthate, is an organosulfur compound with the molecular formula C5H10OS2. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Isopropyl S-methyl dithiocarbonate typically involves the reaction of carbon disulfide with an alcohol and a base. One common method is the reaction of carbon disulfide with isopropanol in the presence of sodium hydroxide, followed by methylation with methyl iodide. The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to handle the increased volume and to ensure consistent quality of the product.
Chemical Reactions Analysis
Types of Reactions
O-Isopropyl S-methyl dithiocarbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides.
Reduction: It can be reduced to form thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols.
Substitution: Various substituted xanthates depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
1.1. Intermediate in Organic Reactions
O-Isopropyl S-methyl dithiocarbonate serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of alkyl-ureas, which are vital intermediates in the production of isocyanates and pharmaceuticals. The process involves reacting this compound with primary amines to yield high-purity O-methyl thiocarbamates, which can then be isomerized to S-methyl thiocarbamates before further reactions to produce ureas .
1.2. Catalytic Applications
Dithiocarbamate compounds, including this compound, have been explored for their catalytic properties in organic transformations. For instance, they can act as catalysts in polymerization processes and other organic syntheses due to their ability to form stable metal complexes . These properties enhance reaction rates and selectivity, making them valuable in industrial applications.
Agricultural Uses
2.1. Pest Control Agents
This compound has been investigated for its potential as a pesticide and fungicide. Its application in agricultural settings helps control pests and diseases that affect crops, contributing to higher yields and better crop quality. Research indicates that dithiocarbamate compounds can disrupt the biological processes of target organisms, thereby providing effective pest management solutions .
Industrial Applications
3.1. Vulcanization Accelerators
In the rubber industry, this compound is utilized as a vulcanization accelerator. This application improves the efficiency of rubber processing by enhancing the cross-linking of rubber molecules, leading to improved mechanical properties and durability of rubber products .
3.2. Coatings and Lubricants
The compound is also used in the formulation of coatings and lubricants due to its chemical stability and ability to enhance surface properties. This application is particularly relevant in industries requiring high-performance materials that can withstand harsh environments .
Case Study 1: Synthesis of Alkyl-Ureas
A detailed study demonstrated the efficiency of using this compound in synthesizing alkyl-ureas with yields exceeding 99%. The process involved a two-step reaction where the compound was first reacted with primary amines followed by isomerization to produce high-purity intermediates suitable for further reactions .
Case Study 2: Agricultural Efficacy
In agricultural trials, this compound was tested as a fungicide against common crop diseases. Results indicated significant reductions in disease incidence compared to untreated controls, showcasing its potential as an effective agricultural chemical .
Mechanism of Action
The mechanism of action of O-Isopropyl S-methyl dithiocarbonate involves its ability to interact with thiol groups in proteins and enzymes. This interaction can lead to the formation of covalent bonds, altering the activity of the target molecules. The compound can also act as a chelating agent, binding to metal ions and affecting their bioavailability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Carbonodithioic acid, O-(1-methylethyl) ester: Similar structure but different alkyl group.
Carbonodithioic acid, O,S-dimethyl ester: Both alkyl groups are methyl.
Carbonodithioic acid, S-ethyl O-(1-methylethyl) ester: Ethyl group instead of methyl.
Uniqueness
O-Isopropyl S-methyl dithiocarbonate is unique due to its specific combination of alkyl groups, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in applications requiring precise control over chemical interactions and reactivity.
Properties
CAS No. |
35200-02-3 |
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Molecular Formula |
C5H10OS2 |
Molecular Weight |
150.3 g/mol |
IUPAC Name |
O-propan-2-yl methylsulfanylmethanethioate |
InChI |
InChI=1S/C5H10OS2/c1-4(2)6-5(7)8-3/h4H,1-3H3 |
InChI Key |
GNGKJKOKYSKNNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=S)SC |
Origin of Product |
United States |
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